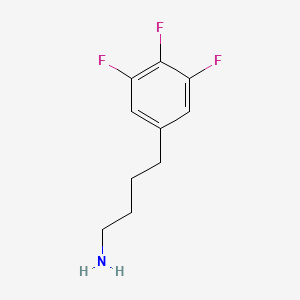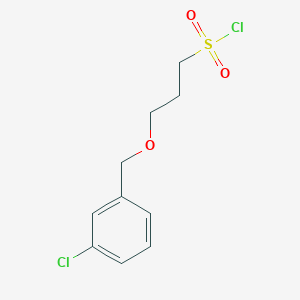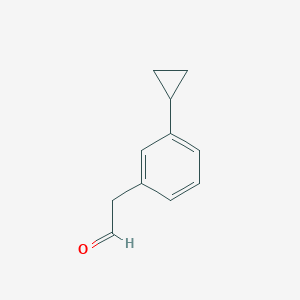
2-(3-Cyclopropylphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropylphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O It features a cyclopropyl group attached to a phenyl ring, which is further connected to an acetaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Cyclopropylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-cyclopropylbenzene with acetyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride for the acylation step, and reducing agents like lithium aluminum hydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and oxidation processes can be optimized for large-scale production. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
2-(3-Cyclopropylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(3-Cyclopropylphenyl)acetic acid.
Reduction: 2-(3-Cyclopropylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
2-(3-Cyclopropylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of 2-(3-Cyclopropylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The cyclopropyl group can introduce steric hindrance, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Benzaldehyde: Similar structure but lacks the cyclopropyl group.
Acetophenone: Contains a ketone group instead of an aldehyde.
3-Cyclopropylbenzaldehyde: Similar but lacks the acetaldehyde group.
Uniqueness
2-(3-Cyclopropylphenyl)acetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-(3-cyclopropylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,7-8,10H,4-6H2 |
InChI 键 |
HKOCYFXZUFDAEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC(=C2)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



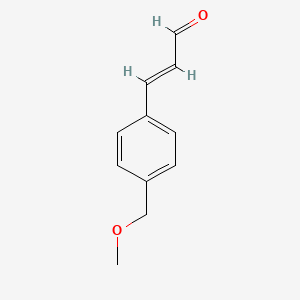
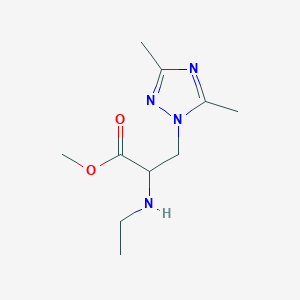
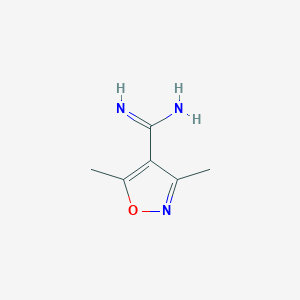
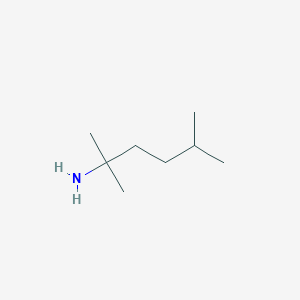
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
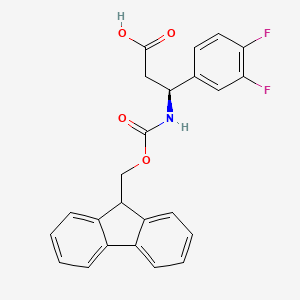

![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
